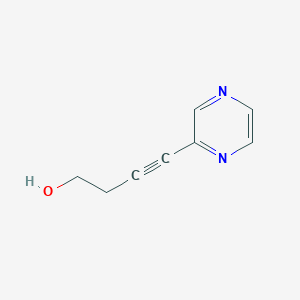
4-pyrazin-2-ylbut-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-pyrazin-2-ylbut-3-yn-1-ol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol It is characterized by the presence of a pyrazine ring substituted with a butynyl alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-pyrazin-2-ylbut-3-yn-1-ol can be synthesized through a palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . The reaction typically involves the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the coupling process.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-pyrazin-2-ylbut-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Jones’ reagent (chromium trioxide in sulfuric acid) is commonly used for the oxidation of the alcohol group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for the reduction of the alkyne group.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: The major products formed are aldehydes or ketones, depending on the reaction conditions.
Reduction: The major product is the corresponding saturated alcohol.
Substitution: The major products are substituted pyrazine derivatives.
Applications De Recherche Scientifique
4-pyrazin-2-ylbut-3-yn-1-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-pyrazin-2-ylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-pyrazin-2-ylbut-3-yn-1-ol can be compared with other similar compounds, such as:
- Pyrazine-substituted prop-2-yn-1-ols
- Pyridine-substituted but-3-yn-2-ols
- But-3-yn-2-ones
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities .
Propriétés
Numéro CAS |
873324-93-7 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
4-pyrazin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c11-6-2-1-3-8-7-9-4-5-10-8/h4-5,7,11H,2,6H2 |
Clé InChI |
BUBHLYIKXDHGKQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C#CCCO |
SMILES canonique |
C1=CN=C(C=N1)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















